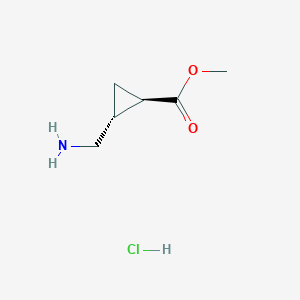
Hexidium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexidium iodide is a fluorescent nucleic acid stain. Hexidium iodide allows assessment of Gram status by differential absorption through bacterial cell walls. Differentiation between gram-positive and gram-negative wastewater bacteria was achieved after flow cytometric analysis. Excitation/Emission maxima of ~518/600 nm upon binding DNA
Scientific Research Applications
Fluorescent Staining in Microbiology
Hexidium iodide (HI) is utilized as a fluorescent nucleic acid binding dye in microbiology. It is particularly effective in differentiating between gram-positive and gram-negative organisms when used in combination with other dyes like SYTO 13 in fluorescent Gram staining techniques. This approach is beneficial for classifying clinically relevant organisms and analyzing bacterial populations in wastewater treatment, as HI can penetrate gram-positive but not gram-negative organisms, thereby enabling a clear distinction between these two types of bacteria (Mason et al., 1998); (Forster et al., 2002).
Capillary Electrophoresis and Laser-Induced Fluorescence Detection
HI is also used in the field of electrophoresis. It is applied for staining isolated cell nuclei which are then analyzed using capillary electrophoresis with postcolumn laser-induced fluorescence detection. This method helps in characterizing electrophoretic properties of isolated cell nuclei and associated impurities, offering insights into the range of electrophoretic mobility of intact or disrupted nuclei (Gunasekera et al., 2002).
Nucleic Acid Research
Hexidium iodide is used in nucleic acid research, notably in the visualization and quantification of DNA in various biological processes. It is part of the cyanine dye family employed in PCR and real-time PCR methods, useful in identifying live gram-negative and gram-positive bacteria with distinct fluorescence patterns (Deligeorgiev & Vasilev, 2006).
Acetylcholinesterase Research
Research involving hexidium iodide includes its use in studying acetylcholinesterase, an enzyme critical in neuroscience. Hexidium is compared with other compounds for its binding properties and inhibition effects on the enzyme, offering insights into the enzyme's structure and function (Berman et al., 1987).
Analysis of Apoptosis
In the field of cellular biology, hexidium iodide is employed in the analysis of apoptosis through propidium iodide staining and flow cytometry. This method is used to evaluate apoptosis in different experimental models, providing a rapid and precise evaluation of cellular DNA content and identifying hypodiploid cells (Riccardi & Nicoletti, 2006).
properties
CAS RN |
21156-66-4 |
|---|---|
Molecular Formula |
C25H28IN3 |
Molecular Weight |
497.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)
